molecular formula C13H19BrClN B3085619 N-(3-Bromobenzyl)cyclohexanamine hydrochloride CAS No. 1158215-01-0

N-(3-Bromobenzyl)cyclohexanamine hydrochloride

Cat. No.: B3085619
CAS No.: 1158215-01-0
M. Wt: 304.65 g/mol
InChI Key: CQEVOOLRAJZYQZ-UHFFFAOYSA-N
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Description

“N-(3-Bromobenzyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 1158215-01-0 . It has a molecular weight of 304.66 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18BrN.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h4-6,9,13,15H,1-3,7-8,10H2;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 304.66 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, which include compounds with structural similarities to N-(3-Bromobenzyl)cyclohexanamine hydrochloride, highlights the significance of these compounds in understanding opioid receptor interactions and potential therapeutic applications or implications in substance use disorders (Sharma et al., 2018).

Environmental Impact of Brominated Compounds

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insight into the environmental impact of brominated compounds, including their formation during combustion of brominated flame retardants and their biological effects, which are similar to those of chlorinated analogs. This research is relevant for understanding the environmental and health implications of brominated chemicals (Mennear & Lee, 1994).

Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) in various environments, including their occurrence in indoor air, dust, consumer goods, and food, as well as their potential risks, highlight the growing application of NBFRs and the need for research on their occurrence, environmental fate, and toxicity. This context may be relevant for assessing the applications and implications of this compound within similar frameworks (Zuiderveen et al., 2020).

Catalysis and Material Science

Research on cyclodextrins (CDs) and their application in separation science and environmental protection offers an example of how specific chemical structures, such as this compound, could potentially be explored for their inclusion properties, structural features, and applications in creating advanced materials and environmental solutions (Crini & Morcellet, 2002).

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h4-6,9,13,15H,1-3,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEVOOLRAJZYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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